4-(Cyclopropylamino)quinazoline-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFCEPTDNAAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
General Synthesis of Quinazoline (B50416) Core Structures
The construction of the fundamental quinazoline skeleton is the initial step in synthesizing more complex derivatives. nih.gov This bicyclic system, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be assembled through a variety of synthetic routes. nih.govfrontiersin.org
Historically, the synthesis of quinazolines was dominated by methods like the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides. frontiersin.orgmetoree.com While foundational, classical methods often require harsh reaction conditions.
Contemporary organic synthesis has introduced a host of milder and more efficient methodologies. nih.gov Transition-metal catalysis, in particular, has revolutionized quinazoline synthesis. nih.govnih.gov Catalysts based on palladium, copper, iron, and manganese are frequently employed to facilitate C-H activation, C-N bond formation, and cyclization cascades. nih.govnih.govmdpi.com For instance, palladium-catalyzed tandem reactions of 2-aminobenzonitriles with aldehydes and arylboronic acids provide a versatile route to diverse quinazolines. organic-chemistry.org Copper-catalyzed methods are also prominent, valued for their low cost and toxicity, and are used in cascade reactions to build the quinazoline core from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides. mdpi.comorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields. nih.govnih.govfrontiersin.org Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer high atom economy and operational simplicity, making them an attractive green chemistry approach. nih.govnih.gov
Comparison of Quinazoline Synthesis Methods
| Method | Typical Starting Materials | Key Features | Reference |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid, Amides | Classical thermal condensation; often requires high temperatures. | frontiersin.org |
| Palladium-Catalyzed Synthesis | 2-Aminobenzonitriles, Aldehydes, Boronic acids | High efficiency and functional group tolerance; forms multiple bonds in one pot. | nih.govorganic-chemistry.org |
| Copper-Catalyzed Synthesis | (2-Bromophenyl)methylamines, Amidines/Amides | Economical, environmentally friendly (can use air as oxidant), good functional group tolerance. | mdpi.comorganic-chemistry.org |
| Iron-Catalyzed Synthesis | 2-Alkylamino N-H ketimines | Involves C(sp³)-H oxidation and intramolecular C-N bond formation. | nih.gov |
| Microwave-Assisted Synthesis | Aldehydes, 2-Aminobenzophenones, Ammonium acetate | Rapid, high yields, often solvent-free, eco-friendly. | nih.govfrontiersin.org |
For the synthesis of 2-thioquinazoline derivatives, the strategy must incorporate a sulfur source into the cyclization process. A common and effective method involves the reaction of a 2-aminobenzylamine or 2-aminobenzonitrile (B23959) with carbon disulfide (CS₂). researchgate.net This reaction typically proceeds under basic conditions and leads to the formation of the quinazoline-2-thiol or its tautomeric thione form.
Another important route utilizes isothiocyanates. The reaction of 2-aminobenzonitrile with various isothiocyanates can lead to the formation of 4-amino-quinazoline-2(1H)-thiones. researchgate.netnih.gov This approach is particularly relevant as it can simultaneously introduce substituents at the 4-position while constructing the 2-thione moiety. The mechanism involves an initial addition of the amino group to the isothiocyanate, followed by an intramolecular cyclization onto the nitrile group. researchgate.net
Introduction and Functionalization of the 4-Amino Substituent
The introduction of a cyclopropylamino group at the C4 position of the quinazoline ring is typically achieved via nucleophilic aromatic substitution. The most common strategy involves the preparation of a 4-chloroquinazoline (B184009) intermediate. nih.gov This intermediate is readily synthesized from the corresponding quinazolin-4(3H)-one by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.gov
Once the 4-chloroquinazoline is obtained, the highly reactive chloro group can be displaced by a variety of nucleophiles. Reaction with cyclopropylamine (B47189), usually in a suitable solvent and often in the presence of a base to scavenge the HCl byproduct, yields the desired 4-(cyclopropylamino)quinazoline derivative. This method is robust and widely applicable for synthesizing various 4-aminoquinazoline analogues. mdpi.comresearchgate.net
A plausible synthetic pathway to the target compound could therefore involve:
Synthesis of a quinazoline-2-thiol-4(3H)-one.
Chlorination at the 4-position to yield 4-chloroquinazoline-2-thiol.
Nucleophilic substitution with cyclopropylamine to afford 4-(cyclopropylamino)quinazoline-2-thiol.
As mentioned, isothiocyanates are valuable reagents in quinazoline chemistry. nih.gov They can serve as a carbon-sulfur synthon for the construction of the 2-thione ring system. In a relevant approach, 2-aminophenyl compounds can react with isothiocyanates to form a thiourea (B124793) intermediate. nih.gov Subsequent cyclization, often promoted by heat or a catalyst, closes the pyrimidine ring to yield the quinazoline-2-thione. nih.gov
For the specific synthesis of this compound, one could envision a reaction between 2-aminobenzonitrile and cyclopropyl (B3062369) isothiocyanate. This reaction would directly assemble the 4-(cyclopropylamino)quinazoline-2-thione structure in a convergent manner, offering an efficient alternative to the multi-step sequence involving a 4-chloro intermediate.
Strategic Derivatization at the 2-Thiol Position and Other Sites
The 2-thiol group in the target molecule is a versatile functional handle for further chemical modification, primarily due to the nucleophilicity of the sulfur atom. This allows for a wide range of derivatization reactions, enabling the synthesis of a library of related compounds.
The most common derivatization is S-alkylation, where the thiol is treated with an alkyl halide (e.g., alkyl iodides or bromides) in the presence of a base to form a 2-(alkylthio)quinazoline. researchgate.netnih.gov For example, reaction with 1,2-dibromoethane (B42909) can be used to introduce a bromoethylthio group, which can be used for further elaboration. nih.gov Similarly, reaction with chloroacetyl chloride followed by various amines can be used to append N-arylacetamide moieties to the sulfur atom, creating more complex hybrid molecules. nih.gov
Transition-metal-catalyzed cross-coupling reactions can also be employed to form C-S bonds, allowing for the introduction of aryl or heteroaryl groups at the 2-position. researchgate.net These strategic modifications are crucial for exploring the structure-activity relationships of quinazoline-based compounds in various applications.
Derivatization Reactions at the 2-Thiol Position
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., R-Br), Base (e.g., K₂CO₃) | 2-(Alkylthio)quinazolines | researchgate.netnih.gov |
| S-Acylation/Amidation | Chloroacetyl chloride, followed by amines/hydrazides | 2-(Quinazolinylthio)-N-arylacetamides/acetohydrazides | nih.gov |
| S-Arylation | Aryl halides, Transition-metal catalyst | 2-(Arylthio)quinazolines | researchgate.net |
| Etherification Linkage | Intermediates with leaving groups (e.g., bromoalkoxy chalcones), Base (e.g., KOH) | Chalcone-linked 4-thioquinazolines | nih.gov |
Alkylation/Arylation of 2-Thioquinazolines (Transition-Metal-Free and Catalyzed Reactions)
The sulfur atom of the 2-thioquinazoline core is a soft nucleophile, making it amenable to alkylation reactions. These reactions are typically carried out by treating the quinazoline-2-thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. A general representation of this S-alkylation is the reaction of a 2-thioxoquinazoline with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to yield the corresponding 2-(alkylthio)quinazoline. nih.govjuniperpublishers.com Phase-transfer catalysis has also been employed for the synthesis of 6-bromo-4-alkylthioquinazoline compounds, demonstrating the versatility of this approach. nih.gov
While direct transition-metal-free arylation of the sulfur atom in this compound is not extensively documented, transition-metal-free C-H arylation of other heterocyclic systems using diaryliodonium salts has been reported. organic-chemistry.org This methodology could potentially be adapted for the S-arylation of quinazoline-2-thiols. Such a reaction would likely proceed via the formation of a hypervalent iodine intermediate. Additionally, transition-metal-free methods for the synthesis of 2-aryl quinazolines from 2-aminobenzyl alcohols and aryl amides have been developed, highlighting a move towards more sustainable synthetic routes in quinazoline chemistry. unisa.it
Synthesis of S-Glycosylated Quinazoline Derivatives
The synthesis of S-glycosylated quinazoline derivatives represents a significant modification, introducing a carbohydrate moiety onto the quinazoline scaffold. This is typically achieved by reacting a quinazolinethione with a protected glycosyl halide, such as per-O-acetyl-α-D-glucosyl bromide. cardiff.ac.uksemanticscholar.org The reaction proceeds via nucleophilic substitution, where the sulfur atom of the quinazolinethione displaces the bromide from the anomeric carbon of the sugar. Subsequent deacetylation of the sugar hydroxyl groups yields the final S-glycoside. cardiff.ac.uk This method allows for the preparation of a series of S-glycosides containing the quinazolin-4(3H)-one ring system. semanticscholar.org
Formation of Thiourea and Urea (B33335) Derivatives
The 4-amino group of quinazoline derivatives serves as a key functional handle for the synthesis of thiourea and urea analogues. One common strategy involves the reaction of a 4-aminoquinazoline with an appropriate isothiocyanate or isocyanate. mdpi.comnih.gov For instance, reacting a 4-aminoquinazoline derivative with an isothiocyanate in a solvent like DMF leads to the formation of the corresponding N,N'-disubstituted thiourea. mdpi.com
Alternatively, a two-step procedure can be employed. The 4-aminoquinazoline can first be reacted with thiophosgene (B130339) (S=CCl2) to generate an isothiocyanate intermediate. mdpi.com This reactive intermediate is then treated with a primary or secondary amine to yield the desired unsymmetrical thiourea derivative. mdpi.com The formation of the thiourea is often confirmed by the appearance of a characteristic downfield signal for the C=S carbon at around 181 ppm in the 13C NMR spectrum. mdpi.com
Similarly, urea derivatives can be synthesized by reacting 4-aminoquinazolines with isocyanates. nih.gov These reactions provide a straightforward method for introducing a variety of substituents at the 4-position, further diversifying the chemical space of quinazoline derivatives.
Hybrid Molecule Synthesis (e.g., Quinazoline-Sulfonamide Hybrids)
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the quinazoline scaffold. A notable example is the synthesis of quinazoline-sulfonamide hybrids. nih.gov A common synthetic route involves the reaction of a 4-chloro-2-substituted-quinazoline with a sulfonamide in a suitable solvent like dry N,N-dimethylformamide (DMF). nih.gov The 4-chloroquinazoline precursor can be synthesized from the corresponding 4(3H)-quinazolinone, which is a tautomeric form of the 2-thiol derivative after appropriate functional group manipulation. This nucleophilic aromatic substitution reaction yields the desired quinazoline-sulfonamide hybrid. nih.gov
Analytical Characterization of Synthesized Analogues
The structural elucidation and purity assessment of newly synthesized this compound analogues are crucial steps that rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (e.g., IR, NMR, Mass Spectrometry)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the synthesized molecules. For instance, in quinazoline-sulfonamide hybrids, characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, C=N, and SO2 functional groups can be observed. nih.gov For quinazolinone derivatives containing a thiourea moiety, the IR spectra may show an absorption band for the amide carbonyl group around 1638 cm⁻¹ and a broad peak for the amide N-H at approximately 3400 cm⁻¹. tandfonline.com The S-H stretching vibration in quinazoline-2-thiols is typically observed in the range of 2550-2600 cm⁻¹. ignited.in
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of a quinazolinone-thiourea derivative, the amide proton may appear as a singlet around δ = 10.40 ppm, while the thiourea protons can be observed as two broad singlets at approximately δ = 9.83 and 7.97 ppm. tandfonline.com For N-alkylated quinazolinones, the methylene (B1212753) protons of the benzyl (B1604629) group in an N-benzylated derivative may appear around 5.21 ppm. juniperpublishers.com In the ¹³C NMR spectra, the carbon of the C=S group in thiourea derivatives typically appears at a downfield chemical shift of around 181 ppm. mdpi.com
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. For example, the mass spectrum of N-(4-(phenylsulfonyl)phenyl)-2-phenylquinazolin-4-amine shows a molecular ion peak (M⁺) at m/z 376. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com
| Derivative Type | Technique | Characteristic Signals/Bands | Reference |
|---|---|---|---|
| Quinazoline-Sulfonamide Hybrid | IR | Absorption bands for N-H, aromatic C-H, C=N, and SO₂ | nih.gov |
| Quinazolinone-Thiourea Derivative | IR | C=O (amide) ~1638 cm⁻¹, N-H (amide) ~3400 cm⁻¹ | tandfonline.com |
| Quinazoline-2-thiol | IR | S-H stretch ~2550-2600 cm⁻¹ | ignited.in |
| Quinazolinone-Thiourea Derivative | ¹H NMR | δ ~10.40 ppm (s, NH-amide), δ ~9.83 and 7.97 ppm (br s, NH-thiourea) | tandfonline.com |
| N-Benzylated Quinazolinone | ¹H NMR | δ ~5.21 ppm (s, N-CH₂-Ph) | juniperpublishers.com |
| Quinazoline-Thiourea Derivative | ¹³C NMR | δ ~181 ppm (C=S) | mdpi.com |
| Quinazoline-Sulfonamide Hybrid | Mass Spec. | m/z 376 (M⁺) for N-(4-(phenylsulfonyl)phenyl)-2-phenylquinazolin-4-amine | nih.gov |
Chromatographic Techniques (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the synthesized compounds. For instance, in the N-alkylation of a 2-chloro-quinazolinone, TLC can be used to follow the consumption of the starting material and the formation of the product, with an Rf value of 0.82 being reported for the alkylated product in a 1:1 ethyl acetate/hexane solvent system. uw.edu By comparing the Rf values of the starting materials, products, and any byproducts, the completion of the reaction can be determined. TLC is also a valuable tool for optimizing reaction conditions and for the preliminary identification of fractions during column chromatography purification. nih.gov
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate an article focusing solely on the preclinical pharmacological investigations of the chemical compound “this compound” according to the specified outline.
The conducted searches did not yield specific studies detailing the in vitro cytotoxicity, evaluation of cell cycle modulation and apoptosis, combination studies with chemotherapeutic agents, or in vivo efficacy in xenograft models for this particular compound. While a broad range of research exists for the general class of quinazoline derivatives and their anticancer properties, providing that information would contravene the explicit instruction to focus exclusively on “this compound”.
Therefore, to ensure strict adherence to the user's request for content solely on the specified compound and to maintain scientific accuracy, the article cannot be generated at this time.
Preclinical Pharmacological Investigations
Antimicrobial Activities
Quinazoline (B50416) and quinazolinone derivatives have been the subject of considerable research for their potential as antimicrobial agents. nih.govnih.govnih.govscielo.br However, specific data for 4-(Cyclopropylamino)quinazoline-2-thiol is limited.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, A. baumannii, MRSA)
While various quinazoline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), specific Minimum Inhibitory Concentration (MIC) values and detailed spectrum analysis for this compound could not be located in the reviewed literature. mdpi.com Studies often focus on the broader class of N2, N4-disubstituted quinazolines or 4(3H)-quinazolinones without specifying this exact compound. nih.govresearchgate.net
Data Table: Antibacterial Potency of this compound No specific data available in the reviewed literature.
Antifungal Efficacy against Pathogenic Fungi (e.g., C. albicans, F. moniliforme)
The quinazoline scaffold is known to be a source of compounds with antifungal properties. nih.gov Research has explored various derivatives for activity against pathogenic fungi like Candida albicans and species of Fusarium. mdpi.commdpi.com However, dedicated studies detailing the antifungal efficacy, including MIC values, of this compound against C. albicans or F. moniliforme were not identified in the conducted literature search.
Data Table: Antifungal Efficacy of this compound No specific data available in the reviewed literature.
Anti-biofilm Formation Studies
The ability to inhibit or disrupt bacterial biofilms is a critical area of antimicrobial research. Several studies have investigated quinazoline-based compounds for their anti-biofilm potential against pathogens like MRSA and A. baumannii. nih.govnih.gov These studies, however, focus on different analogues within the quinazoline family. Specific research detailing the effects of this compound on biofilm formation or its eradication has not been reported in the available literature.
Investigation of Resistance Development Profiles
The potential for microorganisms to develop resistance to new chemical entities is a crucial aspect of preclinical investigation. While some studies on other quinazoline derivatives have shown a low propensity for resistance development in bacteria like MRSA, specific studies investigating the resistance development profile for this compound are not available. researchgate.netnih.gov
Antiprotozoal Activities
The quinazoline core has been identified as a promising scaffold for the development of agents against various protozoan parasites.
Antimalarial Efficacy
The search for novel antimalarial agents is critical in combating the widespread resistance to current therapies. Quinazoline derivatives have emerged as a promising class of compounds with potential antimalarial properties. While direct studies on the in vivo antimalarial efficacy of this compound against Plasmodium berghei are not extensively detailed in the available literature, related quinolone and quinazoline compounds have demonstrated significant activity against this rodent malaria parasite. For instance, certain 4(1H)-quinolones have shown potent activity against the liver stages of P. berghei, a crucial phase in the malaria parasite's life cycle. nih.gov This suggests that the quinazoline core, a bioisostere of the quinolone ring, may confer similar antimalarial properties. The evaluation of such compounds often involves murine models infected with P. berghei to assess their ability to suppress parasitemia and prevent mortality. Further research is warranted to specifically determine the efficacy of this compound in these models.
Antiviral Activities
The antiviral potential of quinazoline derivatives has been a subject of considerable research, particularly in the context of Human Immunodeficiency Virus (HIV).
A key target in HIV-1 therapeutics is the viral trans-activator of transcription (Tat) protein, which is essential for viral gene expression and replication. The interaction between Tat and the trans-activation responsive (TAR) element on the viral RNA is a critical step in this process. Small molecules that can inhibit this interaction or the subsequent transcriptional activation are of great interest.
Research has identified compounds with a 1,3,4-oxadiazole (B1194373) core that effectively inhibit HIV-1 Tat-mediated transcription. nih.gov These inhibitors specifically interfere with the viral transcriptional step without affecting other stages of the infection cycle. While the specific inhibitory activity of this compound on HIV-1 Tat-mediated transcription has not been explicitly detailed, the broader class of quinazoline-related compounds has shown promise in this area. For example, certain quinolone-based inhibitors have been developed that target Tat-dependent transcription. mdpi.com The structural similarities suggest that this compound could potentially exert its anti-HIV activity through a similar mechanism, warranting further investigation into its ability to disrupt the Tat-TAR axis and inhibit viral transcription.
Table 1: Antiviral Activity Data
| Compound/Class | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | HIV-1 | Inhibition of Tat-mediated transcription | nih.gov |
Enzyme Inhibition Profiles
The ability of this compound and related compounds to inhibit specific enzymes is a key aspect of their therapeutic potential.
The inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a well-established strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Quinazolinone derivatives have been identified as potent inhibitors of these enzymes.
Table 2: α-Glucosidase and α-Amylase Inhibition Data
| Compound Class | Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| 2-Arylquinazolin-4(3H)-ones | α-Glucosidase | 0.3 - 117.9 | researchgate.net |
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions like pathological calcification. researchgate.net Several classes of compounds, including quinolone derivatives, have been evaluated for their ability to inhibit ALP isozymes. nih.gov
Research on 4-quinolone derivatives has shown excellent inhibitory activity against both tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active site of the enzymes. Although direct studies on this compound are lacking, the inhibitory potential of the structurally related quinolone scaffold suggests that it may also exhibit activity against alkaline phosphatases.
Table 3: Alkaline Phosphatase Inhibition Data
| Compound Class | Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| 4-Quinolone Derivatives | TNAP | 1.34 - 44.80 | nih.gov |
| 4-Quinolone Derivatives | IAP | 1.06 - 192.10 | nih.gov |
Other Therapeutic Potentials
The versatile quinazoline scaffold has been explored for a multitude of other therapeutic applications. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant activities. nih.govmdpi.com The diverse biological profile of quinazolinones stems from their ability to interact with a wide array of biological targets. researchgate.net For instance, some derivatives have shown potential in the context of Alzheimer's disease by modulating various pathological pathways. nih.gov While the specific activities of this compound in these areas have not been extensively characterized, its core structure suggests that it could be a valuable lead compound for the development of new therapeutic agents for a variety of diseases.
Anti-inflammatory and Analgesic Effects
There is no available scientific literature detailing the in vitro or in vivo anti-inflammatory and analgesic activities of this compound. Although various quinazoline derivatives have been investigated for their potential to inhibit inflammatory pathways and alleviate pain, specific studies on the cyclopropylamino-substituted thiol derivative have not been reported.
Antioxidant Properties
Investigations into the antioxidant capabilities of this compound have not been documented in published research. While the quinazoline core is present in some compounds evaluated for their ability to scavenge free radicals or inhibit oxidative stress, data on the specific contribution of the cyclopropylamino and thiol substituents at the 4- and 2-positions, respectively, to this activity are absent.
Antidiabetic Applications
There is a lack of research on the potential antidiabetic applications of this compound. Studies on the broader class of quinazolines have explored their utility as, for example, α-glucosidase inhibitors, but no such evaluations have been reported for this specific compound.
Anticonvulsant Properties
The anticonvulsant potential of this compound remains unexplored in preclinical models. While the quinazoline structure is a known pharmacophore for anticonvulsant activity, with some derivatives showing efficacy in seizure models, specific testing of this compound has not been reported in the scientific literature.
Antiplatelet Activity
There are no published studies on the antiplatelet activity of this compound. The ability of this compound to inhibit platelet aggregation induced by various agonists has not been investigated, despite other quinazoline derivatives showing such properties.
Antitubercular Activity
The efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains has not been reported. While the quinazoline scaffold has been a template for the development of new antitubercular agents, this particular derivative has not been a subject of such studies.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the molecular mechanisms of action or target interactions for the chemical compound “this compound” in relation to Epidermal Growth Factor Receptor (EGFR), Poly-(ADP-ribose) Polymerase (PARP), or Dihydrofolate Reductase (DHFR).
The provided search results extensively cover the biological activities of the broader quinazoline chemical class, showing that various derivatives of this scaffold are active against the specified targets. For instance:
EGFR Kinase Inhibition: Numerous 4-anilinoquinazoline (B1210976) derivatives are well-documented as EGFR kinase inhibitors, including clinically approved drugs. ekb.egmdpi.comekb.egnih.gov Research has explored how different substitutions on the quinazoline ring affect inhibition of wild-type and mutant forms of EGFR. researchgate.net
PARP-1/2 Inhibition: Several studies have identified quinazolinone derivatives (which feature an oxygen atom at position 4 instead of the thiol group's sulfur) as potent PARP inhibitors. mdpi.comresearchgate.netnih.govresearchgate.net
DHFR Inhibition: The quinazoline scaffold is a known basis for developing DHFR inhibitors, often as analogues of folic acid. nih.govnih.govmdpi.com
However, none of the available research data specifically names or provides experimental results for This compound . Therefore, it is not possible to generate an article that adheres to the user's strict instructions to focus solely on this specific compound and its interactions with EGFR, PARP, and DHFR as outlined. To do so would require extrapolating data from related but distinct molecules, which would be scientifically inaccurate and violate the core requirements of the request.
Molecular Mechanisms of Action and Target Interactions
Kinase Enzyme Inhibition
Inhibition of Other Kinases (e.g., PI3K, FGFR-1, PDGFRβ, Abl1, Src, Aurora Kinase B, CDK4, CDK5)
The quinazoline (B50416) core structure is prevalent in a multitude of kinase inhibitors. However, specific inhibitory activity of 4-(Cyclopropylamino)quinazoline-2-thiol against a range of other significant kinases has not been detailed in available research. There is no specific data documenting its effects on key enzymes such as Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), Abelson murine leukemia viral oncogene homolog 1 (Abl1), Proto-oncogene tyrosine-protein kinase Src, Aurora Kinase B, Cyclin-Dependent Kinase 4 (CDK4), or Cyclin-Dependent Kinase 5 (CDK5).
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Reported Inhibition Data |
| PI3K | Data not available |
| FGFR-1 | Data not available |
| PDGFRβ | Data not available |
| Abl1 | Data not available |
| Src | Data not available |
| Aurora Kinase B | Data not available |
| CDK4 | Data not available |
| CDK5 | Data not available |
Tubulin Polymerization Inhibition
While numerous quinazoline derivatives have been investigated as inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site to disrupt microtubule dynamics, specific research detailing the activity of this compound in this capacity is not present in the available scientific literature. Consequently, its potential to arrest the cell cycle at the G2/M phase through this mechanism remains unconfirmed.
Protein Methyltransferase Inhibition (e.g., G9a)
The role of quinazoline-based compounds as inhibitors of protein methyltransferases, such as G9a (EHMT2), is an active area of research. However, there is no specific information available that demonstrates the inhibitory effect of this compound on G9a or other protein methyltransferases.
As a direct consequence of the lack of data on its G9a inhibition, there are no corresponding studies that describe the ability of this compound to modulate histone methylation marks, such as the dimethylation of lysine (B10760008) 9 on histone H3 (H3K9me2).
The tumor suppressor protein p53 is a critical regulator of cellular processes, and its pathway can be influenced by epigenetic modifiers. Without evidence of this compound's activity on upstream targets like G9a, its downstream impact on the p53 signaling pathway has not been investigated or reported.
Interference with ABC Transporters
ATP-binding cassette (ABC) transporters are pivotal in developing multidrug resistance in cancer cells by effluxing therapeutic agents. Some quinazoline analogs have been identified as modulators of ABC transporters. However, specific studies concerning the interaction between this compound and ABC transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (ABCG2), are not available.
Cellular Pathway Dysregulation Leading to Biological Effects
A comprehensive understanding of how a compound dysregulates cellular pathways is essential to characterizing its biological impact. Due to the absence of specific research on the molecular targets of this compound, the broader cellular pathways that it may dysregulate, leading to potential therapeutic or other biological effects, have not been elucidated.
Table 2: Summary of Mechanistic Data for this compound
| Mechanism/Target | Research Findings |
| Tubulin Polymerization Inhibition | Data not available |
| G9a Inhibition | Data not available |
| H3K9 Modulation | Data not available |
| p53 Signaling Impact | Data not available |
| ABC Transporter Interference | Data not available |
Insufficient Information Available for "this compound"
Following a comprehensive search of available scientific literature and research databases, it has been determined that there is a lack of specific information regarding the molecular mechanisms of action for the chemical compound "this compound." While the broader class of quinazoline derivatives has been the subject of extensive research for their potential therapeutic properties, including their role in cancer treatment, specific studies detailing the apoptotic induction and signaling cascade disruption pathways for this particular compound are not publicly available.
The field of medicinal chemistry has seen significant investigation into various quinazoline-based molecules. These studies have often highlighted the potential of such compounds to induce programmed cell death (apoptosis) in cancer cells and to interfere with aberrant signaling pathways that contribute to tumor growth and proliferation. nih.govnih.gov Research into different quinazoline derivatives has explored their interactions with various cellular targets, including protein kinases, which are crucial regulators of cell signaling. nih.govmdpi.com The inhibition of these kinases by certain quinazoline compounds can disrupt signaling cascades essential for cancer cell survival and growth. nih.govresearchgate.net
Furthermore, the induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Studies on various quinazoline derivatives have demonstrated their ability to trigger this process through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, which are enzymes that execute the apoptotic program. nih.govnih.gov
However, the specific molecular interactions and downstream cellular effects of "this compound" remain uncharacterized in the accessible scientific literature. Without dedicated research on this compound, any discussion of its molecular mechanisms of action, including the specifics of apoptosis induction and the disruption of signaling cascades, would be speculative and could not be supported by direct scientific evidence.
Therefore, this article cannot be generated as requested due to the absence of specific research findings for "this compound."
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Impact of Substituent Variations on Pharmacological Efficacy
The pharmacological profile of quinazoline (B50416) derivatives can be significantly altered by modifying various positions on the quinazoline core and its substituents.
The substituent at the 4-position of the quinazoline ring plays a pivotal role in the molecule's interaction with its biological targets. While specific SAR studies on the 4-cyclopropylamino group of the title compound are not extensively detailed in the provided results, general principles for substitutions at this position can be inferred. For instance, in a series of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at the C-4 position was found to be beneficial for antimicrobial activity. nih.gov This suggests that the size, lipophilicity, and nature of the amine substituent at this position are critical determinants of biological efficacy. In the context of kinase inhibition, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore, indicating that an amino linkage at this position is often essential for activity. nih.gov The cyclopropyl (B3062369) group, with its unique conformational rigidity and lipophilic character, likely contributes to specific binding interactions within the target's active site.
The presence and derivatization of a thiol group at the C2 position of the quinazoline ring are significant for modulating biological activity. The thiol group itself can act as a key interacting moiety or serve as a handle for further chemical modifications. nih.gov SAR studies on various quinazolinone derivatives have highlighted that the presence of a thiol or methyl group at the 2-position is often essential for antimicrobial activities. nih.gov
Derivatization of the thiol group can lead to a diverse array of analogs with altered pharmacological profiles. For example, the synthesis of 2-substituted quinazolines has been explored to improve antibacterial activity. nih.gov Furthermore, selective modification of the C2 position is a key strategy in medicinal chemistry to fine-tune the properties of quinazoline-based drugs. nih.gov The conversion of the thiol to various thioether derivatives is a common approach to explore the impact of different substituents on activity. ijnrd.org For instance, a series of quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety showed that the nature of the substituent on the phenyl ring attached to the thioether linkage significantly influenced antifungal activity. ijnrd.org
Table 1: Impact of C2-Thiol Derivatization on Antifungal Activity of Quinazoline Thioether Derivatives
| Compound | R1 Substituent | Antifungal Activity (Inhibition Rate %) | Target Fungi |
|---|---|---|---|
| 14a | Carboxylic acid ethyl ester | 46.8% | V. dahliae |
Data synthesized from research on quinazoline thioether derivatives. ijnrd.org
Substitution at the peripheral positions of the quinazoline ring, particularly with halogens, can have a profound effect on the compound's potency and selectivity. Halogen atoms can influence the electronic properties of the ring system and provide additional points of interaction with the biological target.
For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 significantly enhanced antibacterial activity. nih.gov In another study, a bromo substituent at the 6-position of quinazoline derivatives was investigated for its impact on antifungal activity. mdpi.com The introduction of halogenated moieties can also be a strategy to create novel metal-complexing ligands with potential biological applications. rsc.org
The position of the halogen is also critical. For example, in a series of thioamide-containing quinazolinone derivatives, halogen substituents on a phenyl ring attached to the core structure, such as 4-Cl and 4-Br, were found to be responsible for potent anti-inflammatory activity. researchgate.net
Table 2: Influence of Halogenation on the Biological Activity of Quinazoline Derivatives
| Position of Halogen | Halogen | Effect on Activity | Biological Activity |
|---|---|---|---|
| 6 and 8 | Iodine | Significantly improved | Antibacterial nih.gov |
| 6 | Bromo | Investigated for impact | Antifungal mdpi.com |
Modifications to fused rings and side chains attached to the quinazoline scaffold offer a vast chemical space for optimizing pharmacological properties. The nature of these substituents can influence factors such as solubility, metabolic stability, and target-binding affinity.
In the development of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) dual inhibitors, novel 2-chloro-4-anilino-quinazoline derivatives were synthesized, highlighting the importance of the aniline (B41778) substituent. semanticscholar.org For antifungal quinazoline derivatives, the replacement of a substituent on a 1,2,4-triazole (B32235) ring fused to the quinazoline core with methyl, propyl, phenyl, and 4-fluorophenyl groups resulted in moderate activity. ijnrd.org
QSAR studies on tyrosine kinase (erbB-2) inhibitors revealed that an electron-withdrawing group at the 4th position of quinazoline enhances activity. nih.gov Furthermore, the design of new 2-aryl-substituted quinazolines with a basic side chain at C8 aimed to identify optimal structural requirements for biological activity. mdpi.com
Identification of Pharmacophoric Features for Specific Target Interactions
Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For quinazoline derivatives, this approach has been instrumental in understanding their mechanism of action and in designing new, more potent compounds.
The quinazoline scaffold itself is considered a privileged structure in medicinal chemistry, capable of binding to multiple targets with high affinity. nih.gov Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For instance, in the context of EGFR inhibition, the quinazoline core acts as a scaffold to position key interacting groups. frontiersin.org A QSAR study on erbB-2 inhibitors identified that estate contribution descriptors, which relate to the electronic and topological state of atoms, are important for predicting activity. nih.gov This suggests that specific electronic features of the quinazoline and its substituents are crucial for target interaction.
Computational Approaches in SAR/QSAR Modeling
Computational methods, including QSAR and molecular docking, are indispensable in modern drug discovery for predicting the biological activity of novel compounds and for elucidating their binding modes. nih.gov These in silico techniques can significantly reduce the time and cost associated with the synthesis and testing of new chemical entities. mui.ac.ir
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models often use molecular descriptors that quantify various physicochemical, topological, and electronic properties of the molecules. nih.gov For quinazoline derivatives, QSAR studies have been successfully applied to predict their anticancer activity. orientjchem.org For example, a QSAR model for EGFR inhibitors was developed with a high correlation coefficient (R²) of 0.9659, indicating its strong predictive power. nih.gov
Molecular docking simulations provide insights into the binding orientation and interactions of a ligand within the active site of a target protein. nih.gov This information is invaluable for understanding the SAR and for designing new molecules with improved binding affinity. For quinazoline derivatives targeting EGFR, docking studies have helped to elucidate the binding modes and to identify key interactions with amino acid residues in the active site. orientjchem.orgnih.gov
The integration of QSAR and molecular docking provides a comprehensive approach to understanding the SAR of quinazoline derivatives and to guide the design of new therapeutic agents.
Machine Learning Applications for Activity Prediction and Chemical Space Exploration
Machine learning (ML) algorithms are increasingly employed to build predictive models for the biological activity of chemical compounds, including those with a quinazoline core. These models are trained on datasets of molecules with known activities to learn the complex relationships between their structures and biological effects. This enables the rapid screening of virtual libraries and the identification of promising new candidates.
The exploration of the vast chemical space of quinazoline derivatives is significantly accelerated by computational techniques. researchgate.net Virtual screening and machine learning can be used to navigate large chemical databases and pinpoint potential drug candidates with desired biological activities, thereby speeding up the drug discovery process. researchgate.net For instance, in the context of identifying novel inhibitors, a generative model can be trained to produce drug-like molecules that are then filtered and optimized using QSAR classifiers and reinforcement learning.
In a typical machine learning workflow for activity prediction, various algorithms are trained and evaluated. The performance of these models is often assessed using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). For example, in studies involving quinone derivatives, a related class of compounds, different machine learning models were evaluated for their predictive performance.
| Machine Learning Model | Average Coefficient of Determination (R²CV) |
|---|---|
| Regression Decision Tree | 0.632 |
| Random Forest Regression | 0.705 |
| Extra Trees Regression | 0.715 |
| Gradient Boosting Regression | 0.756 |
| Ridge Regression | 0.832 |
This data illustrates the comparative performance of different machine learning algorithms in predicting the redox activity of quinones, with Ridge Regression showing the highest predictive power in that particular study. mdpi.com Such comparative analyses are crucial for selecting the most suitable model for a given dataset and prediction task involving quinazoline derivatives.
Utilization of Molecular Descriptors and Fingerprints
The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors and fingerprints. nih.gov These descriptors quantify various aspects of a molecule's physicochemical and structural properties.
Molecular Descriptors:
In the QSAR analysis of quinazoline derivatives, a wide array of descriptors are calculated to build robust predictive models. These can be broadly categorized as:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. researchgate.netorientjchem.org
Physicochemical Descriptors: These relate to properties like solubility and surface tension. researchgate.net
A study on quinazoline derivatives as anticancer agents identified several key descriptors that influence their activity. researchgate.net The development of a successful QSAR model often involves the careful selection of the most relevant descriptors from a larger pool. For instance, a 2D-QSAR study on a series of 26 quinazoline derivatives identified four particularly influential descriptors. researchgate.net
| Descriptor Type | Specific Descriptor | Significance in QSAR Model |
|---|---|---|
| Quantum Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Influences the molecule's ability to accept electrons. |
| Quantum Chemical | Dipole Moment | Relates to the molecule's overall polarity. |
| Physicochemical | Surface Tension | Affects the molecule's interaction at interfaces. |
| Constitutional | Number of H-bond Donors | Crucial for molecular interactions and binding. |
Molecular Fingerprints:
Molecular fingerprints are bit strings that encode the presence or absence of specific structural features or substructures within a molecule. They are a cornerstone of ligand-based virtual screening and are used to assess the similarity between molecules. In the context of quinazoline derivatives, fingerprint analysis is employed to compare newly identified hits from virtual screening with known active compounds. nih.govfrontiersin.org This helps in understanding the structural features that are crucial for the desired biological activity. For instance, structural interaction fingerprints (SIFt) can be used to analyze the binding modes of ligands with their target proteins. nih.govfrontiersin.org
The development of a QSAR model often involves statistical methods like Multiple Linear Regression (MLR) to establish a mathematical relationship between the selected descriptors and the biological activity. orientjchem.org The statistical quality of the developed model is paramount, and it is typically evaluated using parameters such as the coefficient of determination (R²), cross-validated R² (q²), and others, to ensure its predictive power and robustness. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, predicting binding affinity and mode. Studies on various quinazoline (B50416) derivatives have utilized this approach to explore their inhibitory potential against different biological targets.
Molecular docking studies on quinazolinone derivatives reveal that their binding to protein receptors is typically facilitated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, when docked into the DNA binding site of Nuclear Factor-kappa B (NF-κB), the quinazolinone skeleton can form hydrogen bonds with key residues, while aromatic rings may participate in π-π and amide-π interactions. nih.gov Similarly, in studies targeting the enzyme Matrix Metalloproteinase-13 (MMP-13), the quinazolinone core was found to establish crucial hydrogen bonding and electrostatic interactions within the active site, which are vital for the compound's stability within the receptor. nih.gov
The binding affinity, often expressed as a score or energy value (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. For quinazoline derivatives targeting cyclooxygenase-2 (COX-2), docking scores have been used to identify potent inhibitors, with lower energy values indicating stronger binding. researchgate.net For example, certain 2,3-disubstituted-4-(3H)-quinazolinones have demonstrated lower re-rank scores than the known inhibitor Celecoxib, suggesting a higher binding energy interaction with the COX-2 receptor. researchgate.net
| Receptor Target | Primary Interaction Types | Predicted Binding Affinity Range | Reference |
|---|---|---|---|
| NF-κB | Hydrogen bonding, hydrophobic, electrostatic, π-π interactions | -4.8 to -6.0 kcal/mol | nih.gov |
| MMP-13 | Hydrogen bonding, electrostatic interactions | Not specified | nih.gov |
| COX-2 | Hydrogen bonding, hydrophobic interactions | -131.5 to -108.4 kcal/mol (re-ranked score) | researchgate.net |
| CB1a Peptide | Hydrogen bonding, residual interaction, pi-pi interaction | -5.3 to -6.1 kcal/mol | nih.gov |
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are essential for ligand binding. For quinazolinone derivatives targeting NF-κB, key residues such as Arg54, Arg56, Cys59, Glu60, Lys144, Lys241, and Lys272 have been identified as forming the binding pocket. nih.gov Interactions with these residues, particularly through hydrogen bonds with Ser240, Lys241, Asn247, and Asp271, are crucial for the compound's inhibitory action. nih.gov
In the context of MMP-13 inhibition, residues including Ala238, Thr245, and Thr247 were found to form important hydrogen bonds with the quinazolinone skeleton. nih.gov For inhibitors of the anticancer target CB1a, key interacting amino acids include ILE-8, LYS-7, LYS-11, VAL-14, and TRP-12. nih.gov
| Receptor Target | Identified Key Amino Acid Residues | Reference |
|---|---|---|
| NF-κB | Arg54, Arg56, Cys59, Glu60, Lys144, Lys241, Ser240, Asn247, Asp271 | nih.gov |
| MMP-13 | Ala238, Thr245, Thr247, Met253, Asn215, Lys140 | nih.gov |
| CB1a Peptide | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, TRP-12, GLU-9 | nih.gov |
By visualizing the binding modes and interactions, molecular docking helps to elucidate the mechanism of inhibition at a molecular level. For quinazolinone-based anti-inflammatory agents, docking studies suggest that they inhibit COX-2 gene expression by binding to the DNA binding site of the NF-κB signaling pathway. nih.gov The interactions with key amino acids in this site prevent NF-κB from promoting the transcription of inflammatory genes. nih.gov
In the case of Topoisomerase II (Topo II) inhibitors, in silico studies show that nih.govresearchgate.netsemanticscholar.orgtriazolo[4,3-c]quinazoline derivatives can bind to the DNA-Topo II complex, suggesting a mechanism involving the disruption of DNA replication and repair processes in cancer cells. plos.orgnih.gov These computational models provide a structural basis for the observed biological activity and guide further chemical modifications to enhance potency.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov For quinazoline derivatives, DFT has been employed to optimize ground-state geometries and calculate various molecular properties. semanticscholar.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. semanticscholar.orgnih.gov
These calculations help in understanding the chemical reactivity and stability of the molecule. nih.gov For instance, the HOMO-LUMO gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Such studies can predict how substituents on the quinazoline ring will affect the electronic properties and, consequently, the biological activity of the compound. semanticscholar.org
Co-Crystal Structure Analysis and Validation of Binding Modes
X-ray crystallography provides definitive, high-resolution, three-dimensional structural information of a molecule or a ligand-receptor complex. mdpi.com Analysis of the co-crystal structure of a ligand bound to its protein target is the gold standard for validating binding modes predicted by molecular docking. chemmethod.com
For quinazolinone derivatives, single-crystal X-ray diffraction has been used to confirm their molecular structures. mdpi.com These analyses reveal precise bond lengths, bond angles, and the planarity of the quinazoline ring system. mdpi.com When a co-crystal structure with a target protein is obtained, it allows for a direct observation of the interactions between the inhibitor and the active site residues, confirming the hydrogen bonds and hydrophobic contacts predicted by computational models. This experimental validation is crucial for structure-based drug design, ensuring that the computational predictions accurately reflect the physical reality of the molecular interaction.
In Silico Screening and Lead Optimization
In silico screening involves computationally searching large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This approach, combined with lead optimization strategies, accelerates the discovery of new drug candidates. nih.govresearchgate.net
For the quinazoline scaffold, computational methods are used to design and screen virtual libraries of derivatives with varied substituents. researchgate.net A lead optimization strategy was utilized in designing a series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov In silico studies are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs, helping to filter for candidates with "drug-like" characteristics. By combining techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling with docking, researchers can design novel analogs with predicted high potency and guide their synthesis for further biological evaluation. researchgate.net
Pharmacological Property Prediction (e.g., drug-likeness)
The concept of drug-likeness is often assessed using established guidelines, such as Lipinski's Rule of Five. This rule outlines specific physicochemical parameters that are common among orally active drugs. The primary parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Adherence to these guidelines suggests a higher probability of good membrane permeability and oral bioavailability.
Computational predictions for 4-(Cyclopropylamino)quinazoline-2-thiol indicate a favorable drug-like profile. The analysis of its molecular structure suggests that it generally complies with the criteria set forth by Lipinski's Rule of Five, positioning it as a promising scaffold for further development in medicinal chemistry. The predicted values for key physicochemical properties are summarized in the table below.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight (MW) | 231.32 g/mol | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | ≤ 5 |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 65.75 Ų | < 140 Ų |
The molecular weight of 231.32 g/mol is well within the recommended limit, which is a positive indicator for absorption and diffusion. The predicted LogP value of 2.85 suggests a balanced lipophilicity. This is a critical factor, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeation. mdpi.com
Furthermore, the molecule possesses two hydrogen bond donors and three hydrogen bond acceptors, comfortably meeting the criteria of Lipinski's rule. The number of hydrogen bonds a molecule can form influences its solubility and ability to cross biological membranes. The Topological Polar Surface Area (TPSA) is another important descriptor for predicting drug absorption. A TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability. nih.gov The predicted TPSA of 65.75 Ų for this compound falls well within this desirable range.
Concluding Remarks and Future Research Trajectories
Summary of Current Understanding of 4-(Cyclopropylamino)quinazoline-2-thiol and its Analogues
The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. scispace.com This class of nitrogen-containing heterocyclic compounds, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, exhibits a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comnih.gov The versatility of the quinazoline ring allows for substitutions at various positions, significantly influencing its pharmacological profile. mdpi.com
Within this broad family, 4-aminoquinazoline derivatives have garnered significant attention, particularly as kinase inhibitors. nih.gov Several successful anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature this core structure, which targets key enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The amino group at the 4-position is crucial for binding to the hinge region of kinases. mdpi.com
While extensive research exists for 4-aminoquinazolines, specific data on This compound is limited in publicly available literature. However, by examining its structural components—the 4-amino substituent and the 2-thiol group—we can infer its potential properties and place in the field. The presence of a cyclopropyl (B3062369) group is significant, as small, constrained rings are often used in medicinal chemistry to improve metabolic stability and binding affinity. The 2-thiol group suggests a tautomeric relationship with the 2-thione form, a feature known to be important for the biological activity in related heterocyclic systems. researchgate.net Analogues such as 4-anilinoquinazolines and 2-ethylthio-4-methylaminoquinazoline have been investigated for anticancer and antitubercular activities, respectively, highlighting the therapeutic potential of this substitution pattern. mdpi.comnih.gov
The current understanding, therefore, is based on extrapolation from closely related analogues. These compounds are recognized for their potential to inhibit various cellular signaling pathways, with research pointing towards antiproliferative and anti-inflammatory effects. mdpi.comnih.gov The primary mechanism of action for many 4-aminoquinazoline analogues involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and migration. nih.govnih.gov
Emerging Avenues for Chemical Synthesis and Derivatization
The synthesis of the quinazoline-2-thiol core can be approached through several established chemical routes. A common method involves the cyclocondensation of 2-aminobenzonitrile (B23959) with an appropriate isothiocyanate. For the target compound, this would involve reacting 2-aminobenzonitrile with cyclopropyl isothiocyanate. Recent advancements focus on making these syntheses more efficient and environmentally friendly. For instance, the use of green solvents derived from biomass, such as eucalyptol, has been shown to be effective for the synthesis of analogous 4-(arylamino)quinazoline-2-(1H)-thiones, offering a sustainable alternative to traditional solvents. nih.gov Although reaction times can be long, this method often allows for product isolation by simple filtration, minimizing waste. nih.gov
Another key synthetic strategy involves the modification of a pre-formed quinazoline ring. Starting with a 4-chloroquinazoline (B184009) intermediate, which can be synthesized from the corresponding quinazolin-4-one, nucleophilic substitution with cyclopropylamine (B47189) would yield the desired 4-cyclopropylamino moiety. nih.gov This versatile approach allows for the late-stage introduction of various amines, facilitating the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Future derivatization efforts for this compound could explore several avenues:
Modification of the 2-thiol group: The thiol group is a reactive handle that can be alkylated to produce a series of 2-(alkylthio) derivatives. This would block the thiol-thione tautomerism and allow exploration of the chemical space around the active site of a target protein.
Substitution on the benzene ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) at positions 6, 7, or 8 of the quinazoline ring is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com
Alteration of the 4-amino substituent: While the focus is on the cyclopropyl group, synthesizing analogues with other small cycloalkyl or branched alkyl groups could provide valuable insights into the optimal size and conformation for biological activity.
The development of one-pot synthesis protocols and the use of microwave-assisted heating are also emerging trends that can accelerate the synthesis and purification of new derivatives. nih.gov
Opportunities for Advanced Preclinical Evaluation and Target Validation
Given the established biological activities of the broader 4-aminoquinazoline class, there are significant opportunities for the preclinical evaluation of this compound and its novel derivatives.
Initial preclinical screening would logically focus on its potential as an antiproliferative agent . A standard panel of human cancer cell lines (e.g., lung, breast, colon, and gastric cancer) could be used to determine its cytotoxic or cytostatic effects. nih.gov For instance, studies on novel quinazoline derivatives have demonstrated potent activity against cell lines like MGC-803 (gastric cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. nih.gov
| Compound Class | Tested Cell Lines | Observed Activity | Reference |
| Novel Quinazoline Derivatives | MGC-803, MCF-7, PC-9, A549, H1975 | Antiproliferative activity with IC50 values in the low micromolar range. | nih.gov |
| 4-Aminoquinazoline Derivatives | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Growth inhibition, cell cycle arrest, and apoptosis induction. | nih.gov |
| mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines | HepG2, HCT-116 | Significant cytotoxic activities with IC50 values ranging from 2.44 to 9.43 μM. | nih.gov |
Should the compound show significant antiproliferative activity, the next steps would involve target identification and validation. Based on its structural similarity to known kinase inhibitors, a primary hypothesis would be the inhibition of protein kinases. nih.gov This can be investigated through:
Kinase Profiling: Screening the compound against a large panel of kinases to identify specific targets. This is crucial for determining selectivity and potential off-target effects.
Enzymatic Assays: Once a primary target (e.g., PI3Kα, EGFR) is identified, in vitro enzymatic assays can be used to quantify the compound's inhibitory potency (IC50). For example, a PI3K kinase assay showed a selective analogue inhibited PI3Kα with an IC50 of 13.6 nM. nih.gov
Cell-Based Target Engagement Assays: Techniques like Western blotting can be used to confirm that the compound inhibits the phosphorylation of downstream substrates of the target kinase within cancer cells, confirming its mechanism of action in a cellular context. nih.gov
Further preclinical studies would include evaluating its effects on the cell cycle (e.g., inducing G1 or G2/M arrest) and its ability to induce apoptosis (programmed cell death) through mitochondrial-dependent pathways. nih.govnih.gov In vivo studies in animal models, such as human tumor xenografts in mice, would be the subsequent step to assess antitumor efficacy and preliminary toxicity. nih.govnih.gov
Prospects for Rational Drug Design and Computational Chemistry in the Quinazoline Field
Rational drug design and computational chemistry are indispensable tools for accelerating the discovery and optimization of quinazoline-based drugs. These approaches allow researchers to predict how a molecule will bind to its target, guiding the synthesis of more potent and selective compounds.
For this compound and its future analogues, computational methods can be applied in several ways:
Molecular Docking: This technique can predict the binding mode and affinity of the compound within the active site of a target kinase. For example, docking studies can reveal key hydrogen bond interactions and hydrophobic contacts between the quinazoline core, the cyclopropylamino group, the 2-thiol moiety, and the amino acid residues of the kinase's ATP-binding pocket. mdpi.com This information is vital for understanding the SAR and designing modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of quinazoline analogues with their biological activities, QSAR can predict the potency of unsynthesized compounds. This helps prioritize which derivatives to synthesize, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. This can help differentiate between compounds that form stable, long-lasting interactions and those that are more transient. mdpi.com
In Silico ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new designs. This early-stage filtering helps to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues, focusing efforts on candidates with a higher probability of success in later preclinical and clinical stages.
The integration of these computational approaches with traditional chemical synthesis and biological evaluation creates a powerful cycle for drug discovery. For the quinazoline field, this means that novel compounds like this compound can be systematically optimized to enhance their therapeutic potential against diseases like cancer and inflammatory disorders.
Q & A
Basic: What are the optimized synthetic routes for 4-(Cyclopropylamino)quinazoline-2-thiol, and what purification steps are critical for high yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with cyclopropylamine under reflux conditions. For example, in analogous quinazoline-thiol syntheses, refluxing 4-chloro-2-(pyridin-3-yl)quinazoline with amines in ethanol for 16 hours yields substituted derivatives (35% yield) . Critical steps include:
- Solvent choice : Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) enhance reactivity under inert atmospheres .
- Purification : Precipitation by pH adjustment (e.g., NH₄OH to pH 10) followed by recrystallization in ethanol improves purity .
Basic: How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Determines dihedral angles between the quinazoline core, cyclopropylamino group, and thiol substituent. For example, analogous compounds show dihedral angles of ~64° between aromatic and cyclopropane rings .
- NMR/FTIR : Key signals include:
Advanced: How does the cyclopropylamino group influence the compound’s biological activity compared to other alkylamino substituents?
Methodological Answer:
The cyclopropyl group enhances metabolic stability and target binding through:
- Steric effects : Its rigid, non-planar structure reduces off-target interactions.
- Electron density modulation : The cyclopropane ring’s strain alters electron distribution, improving interactions with kinase active sites (e.g., in Cerdulatinib, a related kinase inhibitor) . Comparative studies using ethylamino or methylamino analogs show reduced potency (IC₅₀ increases by 5–10×) .
Advanced: What computational modeling approaches are used to predict the binding affinity of this compound with kinase targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina simulates binding to ATP pockets of kinases (e.g., JAK/SYK). Key interactions include:
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating stable binding .
Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., Jurkat vs. HEK293) or endpoint measurements (IC₅₀ vs. Ki). Standardization using reference inhibitors (e.g., Staurosporine for kinases) is critical .
- Oxidation of thiol group : Thiol-to-disulfide conversion under aerobic conditions reduces activity. Use of antioxidants (e.g., DTT) in assays mitigates this .
Advanced: What structure-activity relationship (SAR) studies guide the design of this compound analogs for kinase inhibition?
Methodological Answer:
Key SAR insights include:
- Thiol position : 2-thiol substitution maximizes hydrogen bonding with kinase hinge regions .
- Quinazoline modifications : Electron-withdrawing groups (e.g., -F) at position 6 improve selectivity for JAK3 over JAK1 (3-fold increase) .
- Cyclopropane substitution : Larger substituents (e.g., -CF₃) on the cyclopropane reduce solubility but enhance target residence time .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Low aqueous solubility (<10 µM) necessitates DMSO stock solutions. Addition of co-solvents (e.g., PEG-400) improves bioavailability in vivo .
- Stability : Susceptible to oxidation; store under argon at -20°C. LC-MS monitoring shows >90% purity retention over 6 months when stored properly .
Advanced: How do molecular interactions between this compound and HIV-1 protease inform the design of antiviral analogs?
Methodological Answer:
Crystal structures (PDB: 6NEX) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
